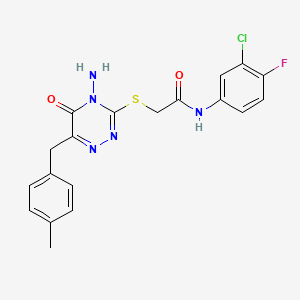

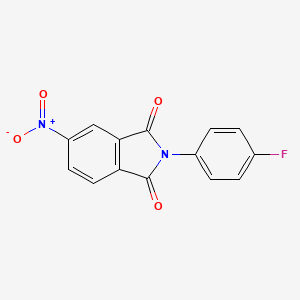

7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimalarial and Anticancer Compounds

- Chloroquine-containing compounds , which share a structural similarity with 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one, have been extensively studied for their antimalarial effects. The repurposing of chloroquine derivatives in managing various infectious and non-infectious diseases highlights the potential of structurally related compounds in therapeutic applications. These efforts have led to the exploration of novel chemical structures for enhancing efficacy against chloroquine-resistant strains of Plasmodium falciparum, suggesting that related quinazolinone derivatives could be investigated for similar applications (Njaria, Okombo, Njuguna, & Chibale, 2015).

Antioxidant Activity

- Antioxidant activity studies have identified various methodologies to assess the capacity of compounds to scavenge free radicals, indicating the importance of chemical structures like quinazolinones in evaluating antioxidant potentials. These methodologies provide a framework for assessing the antioxidant activity of novel compounds, including 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one, which could contribute to pharmaceutical and food engineering applications (Munteanu & Apetrei, 2021).

Hydrogen Atom Transfer Reactions

- Excited state hydrogen atom transfer in solvent wire clusters attached to aromatic molecules provides insights into reaction mechanisms that could be relevant for understanding the chemical behavior of quinazolinone derivatives. This knowledge is applicable in developing novel photochemical processes and understanding the fundamental chemical properties of compounds like 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one (Manca, Tanner, & Leutwyler, 2005).

Isothiazolinone Derivatives

- Isothiazolinone preservatives demonstrate the importance of halogenated compounds in cosmetic and industrial applications due to their antimicrobial properties. This suggests that 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one could potentially be explored for similar antimicrobial or preservative uses in various formulations (de Groot & Weyland, 1988).

Synthesis and Characterization

- Synthetic approaches to similar compounds have focused on developing novel therapeutic agents with a broad spectrum of biological activities, indicating that 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one could be a candidate for further pharmacological evaluation and chemical modification to enhance its biological activities (Pankaj, Vikas, Minu, & Abhishek, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

7-bromo-6-chloro-2-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-4-12-8-3-6(10)7(11)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQGXXVQYBZLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2575704.png)

![4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2575709.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)

![(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid](/img/structure/B2575713.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2575716.png)

![2-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2575720.png)

![3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid](/img/structure/B2575722.png)